molecular formula C20H14N2O3S B11343520 2-oxo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide

2-oxo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B11343520
M. Wt: 362.4 g/mol
InChI Key: VVGORTHMZOUJJU-UHFFFAOYSA-N
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Description

2-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a chromene core, substituted with pyridine and thiophene groups

Properties

Molecular Formula

C20H14N2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

2-oxo-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)chromene-3-carboxamide

InChI

InChI=1S/C20H14N2O3S/c23-19(16-12-14-6-1-2-8-17(14)25-20(16)24)22(13-15-7-5-11-26-15)18-9-3-4-10-21-18/h1-12H,13H2

InChI Key

VVGORTHMZOUJJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC=CS3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the chromene core and introduce the pyridine and thiophene substituents through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where chromene derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-N-(PYRIDIN-2-YL)-N-[(FURAN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE: Similar structure but with a furan ring instead of thiophene.

    2-OXO-N-(PYRIDIN-2-YL)-N-[(BENZYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE: Similar structure but with a benzyl group instead of thiophene.

Uniqueness

The presence of the thiophene ring in 2-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE imparts unique electronic properties, potentially enhancing its reactivity and interactions with biological targets compared to its analogs with furan or benzyl groups.

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